molecular formula C22H13FN6O B2637994 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol CAS No. 896822-38-1

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

Cat. No.: B2637994
CAS No.: 896822-38-1
M. Wt: 396.385
InChI Key: LAFZPFQZCRPYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-triazolo-pyrimidine (PTP) class of heterocyclic molecules, characterized by fused pyrazole, triazole, and pyrimidine rings. Its structure includes a 4-fluorophenyl group at the 7-position and a naphthalen-2-ol moiety at the 2-position (Figure 1). These substituents confer unique physicochemical properties: the fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group on naphthalene may improve solubility and hydrogen-bonding interactions with biological targets .

PTP derivatives are extensively studied as adenosine receptor (AR) antagonists, kinase inhibitors, and anticancer agents .

Properties

IUPAC Name

3-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN6O/c23-15-5-7-16(8-6-15)29-21-18(11-25-29)22-26-20(27-28(22)12-24-21)17-9-13-3-1-2-4-14(13)10-19(17)30/h1-12,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFZPFQZCRPYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=C(C=C6)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol typically involves multi-step reactions. One common method includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone and phenacyl bromides . The reaction conditions often require the presence of heteropolyacids under conventional heating .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step organic synthesis protocols, scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs share the PTP core but differ in substituents, leading to variations in receptor affinity, selectivity, and therapeutic applications. Below is a detailed comparison:

Compound Name Substituents Biological Target Key Findings Reference
Target Compound 7-(4-fluorophenyl), 2-(naphthalen-2-ol) A2AAR (inferred) Hypothesized A2AAR antagonism due to fluorophenyl and hydroxyl groups; potential anticancer activity via kinase inhibition .
SCH442416 7-(3-(4-methoxyphenyl)propyl), 2-(2-furyl) A2AAR Selective A2AAR antagonist (Ki = 0.048 nM); used in Parkinson’s disease models and fluorescence polarization assays .
SCH58261 7-(2-phenylethyl), 2-(2-furyl) A2AAR High A2AAR affinity (Ki = 2.1 nM); improves motor function in Parkinsonian rodents .
SCH-412348 7-[2-(4-(2,4-difluorophenyl)piperazinyl)ethyl], 2-(2-furyl) A2AAR Potent A2AAR antagonist; reduces depressive behaviors in rodent models .
ZM241385 4-(2-(7-amino-2-(2-furyl)triazolo-triazin-5-ylamino)ethyl)phenol A2AAR Competitive antagonist (Ki = 1.6 nM); used in receptor binding assays .
Compound 9 () 7-((4-fluorophenyl)glycyl), thioacetate derivatives CDK2 CDK2 inhibitors (IC50 = 0.8–1.2 µM); antiproliferative activity in cancer cells .

Key Observations:

Substituent Impact on Selectivity :

  • Hydrophobic groups (e.g., 3-(4-methoxyphenyl)propyl in SCH442416) enhance A2AAR binding via hydrophobic pocket interactions .
  • Polar groups (e.g., naphthalen-2-ol in the target compound) may improve solubility but reduce blood-brain barrier penetration compared to SCH58261 .

Therapeutic Potential: Fluorophenyl-containing analogs (e.g., SCH-412348, Compound 9) show dual activity in neurological disorders and oncology, suggesting the target compound may share similar polypharmacology .

Biological Activity

The compound 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol represents a complex heterocyclic structure that integrates multiple pharmacophoric elements, potentially leading to diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a pyrazolo-triazolo-pyrimidine scaffold. The inclusion of a fluorophenyl group enhances its electronic properties, which can influence its biological activity. The molecular formula is C16H13FN6C_{16}H_{13}FN_6 with a molecular weight of approximately 298.32 g/mol.

Biological Activity Overview

Research indicates that compounds within the pyrazolo-triazolo-pyrimidine class exhibit significant biological activities, particularly in oncology. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

  • Cytotoxic Effects : Studies have shown that derivatives of pyrazolo-triazolo-pyrimidines demonstrate potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The compound's IC50 values in these cell lines range from 45 to 97 nM, indicating strong activity compared to standard chemotherapeutics like cisplatin .
  • Mechanisms of Action :
    • Apoptosis Induction : The compound has been shown to activate apoptotic pathways through the caspase cascade (caspase 3/7, 8, and 9), leading to increased apoptosis in cancer cells .
    • Cell Cycle Arrest : Inhibition of Cyclin-Dependent Kinase 2 (CDK2) has been identified as a critical mechanism by which this compound induces cell cycle arrest and subsequent apoptosis .
    • Autophagy Activation : Studies suggest that the compound may also trigger autophagy through mechanisms involving Beclin-1 expression and mTOR inhibition .

Selective Targeting

The unique structure of this compound allows it to selectively target specific cellular pathways involved in tumorigenesis. Its ability to inhibit CDK2 makes it an attractive candidate for further development as an anticancer agent.

Data Table: Biological Activities

Activity TypeCell LineIC50 (nM)Mechanism of Action
CytotoxicityMCF-7 (Breast Cancer)45–97Apoptosis via caspases
CytotoxicityHCT-116 (Colon Cancer)6–99CDK2 inhibition
Autophagy ActivationMCF-7N/AIncreased Beclin-1; mTOR inhibition

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer activity of various pyrazolo-triazolo-pyrimidine derivatives. The most potent compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of cisplatin. Mechanistic studies revealed that this compound induced apoptosis through caspase activation and inhibited NF-kB signaling pathways .
  • Inhibition of CDK2 : Another study focused on the synthesis and evaluation of CDK2 inhibitors derived from pyrazolo-triazolo-pyrimidines. The findings indicated that these compounds could effectively halt cell proliferation in cancer cell lines by targeting the CDK2 pathway, leading to enhanced apoptosis .

Q & A

Q. What are the established synthetic routes for 3-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol, and what are the critical reaction conditions?

Answer: The compound can be synthesized via demethylation of a methoxy precursor using boron tribromide (BBr₃) in dichloromethane (DCM). For example, a similar pyrazolo-triazolo-pyrimidine derivative was synthesized by treating a methoxy-substituted intermediate with 5 equivalents of BBr₃ in DCM at room temperature for 4 hours, yielding 86% after hydrolysis and purification . Key conditions include:

  • Reagent: BBr₃ (1 M in DCM) for demethylation.
  • Solvent: DCM for inert reaction conditions.
  • Purification: Recrystallization from methanol or ethanol.
Step Reagents/Conditions Yield Reference
DemethylationBBr₃, DCM, 4 h, RT86%

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related triazolo-pyrimidine derivatives, SC-XRD provided bond length precision (mean C–C = 0.004 Å) and validated the fused heterocyclic core . Complementary techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and naphthol groups) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Answer: Analogous pyrazolo-triazolo-pyrimidines show activity as adenosine receptor antagonists (e.g., A2A receptor inhibition) . Other derivatives target enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), implicated in nucleotide metabolism . Assays include:

  • Radioligand binding assays for receptor affinity.
  • Enzyme inhibition assays (e.g., spectrophotometric monitoring of HGPRT activity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in demethylation steps?

Answer: Optimization strategies:

  • Reagent stoichiometry: Increasing BBr₃ equivalents (e.g., from 5 to 7 eq.) may enhance demethylation efficiency .
  • Solvent selection: Anhydrous DCM minimizes side reactions.
  • Temperature control: Prolonged reaction times (>6 h) at 0–5°C improve selectivity for the naphthol group .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies may arise from:

  • Structural variations: Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl) alter receptor binding .
  • Assay conditions: Differences in buffer pH, cofactors, or cell lines (e.g., HEK293 vs. CHO cells for receptor studies) .
    Methodological resolution:
  • Cross-validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Compare crystal structures of ligand-receptor complexes to identify binding mode variations .

Q. What strategies are recommended for improving the solubility and bioavailability of this compound?

Answer:

  • Derivatization: Introduce hydrophilic groups (e.g., sulfonic acid or PEG chains) at the naphthol position without disrupting the core pharmacophore .
  • Formulation: Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility .
  • Prodrug design: Mask the naphthol group as a phosphate ester for improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.